molecular formula C7H15Br2N B2447720 (S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide CAS No. 2244064-27-3

(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide

Cat. No.: B2447720
CAS No.: 2244064-27-3
M. Wt: 273.012
InChI Key: DLHCVBOOBNKDEH-OGFXRTJISA-N
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Description

(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its bromomethyl group attached to a piperidine ring, which is further methylated. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide typically involves the bromination of 1-methylpiperidine. The process begins with the protection of the nitrogen atom in 1-methylpiperidine, followed by the selective bromination at the 3-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The hydrobromide salt is typically formed by reacting the free base with hydrobromic acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and reduced amines.

Scientific Research Applications

(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(Bromomethyl)oxolane
  • (1s,3s)-1-Bromo-3-(bromomethyl)adamantane

Uniqueness

(S)-3-(Bromomethyl)-1-methylpiperidine hydrobromide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in both research and industrial applications.

Properties

IUPAC Name

(3S)-3-(bromomethyl)-1-methylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHCVBOOBNKDEH-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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